molecular formula C6H14ClN B6616302 methyl[(1-methylcyclopropyl)methyl]aminehydrochloride CAS No. 2712421-24-2

methyl[(1-methylcyclopropyl)methyl]aminehydrochloride

Cat. No.: B6616302
CAS No.: 2712421-24-2
M. Wt: 135.63 g/mol
InChI Key: CGKKFHIVJVQMCY-UHFFFAOYSA-N
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Description

Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C5H12ClN. It is also known as (1-methylcyclopropyl)methanamine hydrochloride. This compound is characterized by the presence of a cyclopropyl ring, which is a three-membered carbon ring, attached to a methyl group and an amine group. The hydrochloride salt form enhances its stability and solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1-methylcyclopropyl)methyl]amine hydrochloride typically involves the reaction of (1-methylcyclopropyl)methanamine with hydrochloric acid. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of methyl[(1-methylcyclopropyl)methyl]amine hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl[(1-methylcyclopropyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride is unique due to its specific structure, which combines the stability of the hydrochloride salt with the reactivity of the amine group. This makes it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

N-methyl-1-(1-methylcyclopropyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-6(3-4-6)5-7-2;/h7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKKFHIVJVQMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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